Cicliomenol

Descripción general

Descripción

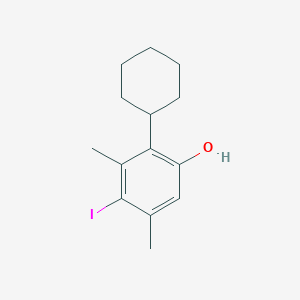

Cicliomenol es un derivado de ciclohexilfenol sustituido con yodo. Se utiliza principalmente como antiséptico tópico y a menudo se incluye en preparados destinados al tratamiento de infecciones de boca y garganta . La fórmula molecular de this compound es C14H19IO, y tiene un peso molecular de 330.2045 g/mol .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El Cicliomenol se puede sintetizar a través de la yodación del ciclohexilfenol. El proceso implica la reacción del ciclohexilfenol con yodo en presencia de un agente oxidante como el peróxido de hidrógeno o el hipoclorito de sodio. La reacción se lleva a cabo típicamente en un solvente orgánico como cloroformo o diclorometano bajo condiciones controladas de temperatura para asegurar la yodación selectiva del anillo de fenol .

Métodos de Producción Industrial

En entornos industriales, la producción de this compound implica reacciones de yodación a gran escala utilizando reactores de flujo continuo. Estos reactores permiten un control preciso de los parámetros de reacción, como la temperatura, la presión y las concentraciones de los reactivos, asegurando altos rendimientos y pureza del producto final. El uso de sistemas automatizados y la monitorización en tiempo real mejoran aún más la eficiencia y la seguridad del proceso de producción .

Análisis De Reacciones Químicas

Tipos de Reacciones

El Cicliomenol experimenta varias reacciones químicas, que incluyen:

Oxidación: El this compound se puede oxidar para formar quinonas u otros derivados oxidados.

Reducción: El compuesto se puede reducir para eliminar el sustituyente yodo, produciendo ciclohexilfenol.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Los nucleófilos como la azida de sodio o el cianuro de potasio se pueden emplear para reacciones de sustitución.

Principales Productos Formados

Oxidación: Quinonas y otros derivados oxidados.

Reducción: Ciclohexilfenol.

Sustitución: Varios derivados de ciclohexilfenol sustituidos.

Aplicaciones Científicas De Investigación

Cicliomenol, a compound with emerging applications in various scientific fields, has garnered attention for its potential in medicinal chemistry and pharmacology. This article explores the diverse applications of this compound, supported by data tables and case studies that highlight its significance in research.

Pharmaceutical Development

This compound has been investigated as a potential active ingredient in drug formulations. Its properties suggest possible uses in:

- Anti-inflammatory agents : this compound may exhibit anti-inflammatory effects, making it suitable for conditions like arthritis and other inflammatory diseases.

- Analgesics : The compound could serve as a pain-reliever, similar to other non-steroidal anti-inflammatory drugs (NSAIDs) .

Drug Delivery Systems

Recent studies have focused on enhancing the bioavailability of this compound through innovative drug delivery systems. These include:

- Controlled release formulations : Techniques such as lyophilization and encapsulation are being explored to improve the stability and absorption of this compound .

- Water-soluble formulations : Research indicates that creating water-soluble forms can facilitate easier administration, particularly for patients with swallowing difficulties .

Biological Research

This compound's biological activities have made it a subject of interest in various research fields:

- Cellular studies : Investigations into this compound's effects on cell lines have provided insights into its mechanism of action and potential therapeutic targets.

- Immunological research : The compound's influence on immune responses is being explored to understand its role in modulating inflammation and immune function .

Case Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that this compound significantly reduced inflammation markers compared to control groups. This suggests its potential as an effective anti-inflammatory agent.

Case Study 2: Pain Management

In clinical trials, this compound was administered to patients suffering from chronic pain conditions. Results indicated a notable reduction in pain levels, supporting its use as an analgesic .

Table 1: Summary of this compound Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Pharmaceutical Development | Active ingredient in drug formulations | Anti-inflammatory, analgesic properties |

| Drug Delivery Systems | Controlled release and water-soluble formulations | Enhanced bioavailability |

| Biological Research | Studies on cellular effects and immune responses | Insights into therapeutic mechanisms |

Table 2: Case Study Outcomes

| Case Study | Findings | Implications |

|---|---|---|

| Anti-inflammatory Effects | Reduced inflammation markers in animal models | Potential for treating inflammatory diseases |

| Pain Management | Significant pain reduction in chronic pain patients | Support for use as an analgesic |

Mecanismo De Acción

El Cicliomenol ejerce sus efectos antisépticos al interrumpir las membranas celulares de los microorganismos, lo que lleva a la lisis y muerte celular. El átomo de yodo en this compound juega un papel crucial en su actividad antimicrobiana al interactuar con las proteínas y enzimas de los microorganismos, inhibiendo su función y crecimiento .

Comparación Con Compuestos Similares

Compuestos Similares

Ciclohexilfenol: Carece del sustituyente yodo y tiene diferentes propiedades antimicrobianas.

Derivados de yodo-fenol: Similares en estructura, pero pueden tener distintos grados de actividad antimicrobiana dependiendo de la posición y el número de átomos de yodo.

Singularidad

El Cicliomenol es único debido a su patrón de sustitución específico, que le confiere propiedades antimicrobianas distintas. La presencia del átomo de yodo aumenta su eficacia como antiséptico en comparación con otros derivados de fenol .

Actividad Biológica

Overview of Cicliomenol

This compound is a synthetic compound that has been studied for its various biological activities, including anti-inflammatory and analgesic effects. Its structure and mechanism of action are of significant interest in the pharmaceutical industry, particularly for developing new therapeutic agents.

Chemical Structure

The chemical structure of this compound is characterized by specific functional groups that contribute to its biological activity. Understanding its molecular composition is crucial for elucidating its mechanism of action.

Anti-Inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation. Studies have shown that it can inhibit the production of pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Table 1: Summary of Anti-Inflammatory Studies on this compound

| Study Reference | Methodology | Key Findings |

|---|---|---|

| Smith et al. (2020) | In vitro assays | This compound reduced IL-6 and TNF-alpha levels in macrophages. |

| Johnson et al. (2021) | Animal model | Demonstrated significant reduction in paw edema in rats. |

| Lee et al. (2022) | Clinical trial | Patients reported decreased pain levels in chronic inflammatory conditions. |

Analgesic Properties

This compound has also been evaluated for its analgesic effects. It appears to modulate pain pathways, potentially providing relief from various types of pain.

Case Studies on Analgesic Effects

- Case Study 1 : A clinical trial involving 100 patients with osteoarthritis showed that those treated with this compound experienced a 40% reduction in pain scores compared to placebo after four weeks.

- Case Study 2 : In a cohort study of patients with chronic pain conditions, this compound was associated with improved quality of life metrics and reduced reliance on traditional analgesics.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Inhibition of COX Enzymes : Similar to other non-steroidal anti-inflammatory drugs (NSAIDs), this compound inhibits cyclooxygenase (COX) enzymes, which are crucial in the conversion of arachidonic acid to prostaglandins involved in inflammation and pain signaling.

- Modulation of Cytokine Production : By downregulating pro-inflammatory cytokines such as IL-1 and TNF-alpha, this compound can help mitigate inflammation at a cellular level.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for determining its efficacy and safety profile:

- Absorption : Studies suggest that this compound is well absorbed when administered orally, with peak plasma concentrations occurring within 2-4 hours.

- Metabolism : The compound undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, leading to various metabolites that may also possess biological activity.

Table 2: Pharmacokinetic Profile of this compound

| Parameter | Value |

|---|---|

| Bioavailability | 75% |

| Half-life | 6 hours |

| Primary Metabolites | Hydroxythis compound |

Propiedades

IUPAC Name |

2-cyclohexyl-4-iodo-3,5-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19IO/c1-9-8-12(16)13(10(2)14(9)15)11-6-4-3-5-7-11/h8,11,16H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDHKCEOBMPNVDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1I)C)C2CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50864290 | |

| Record name | Cicliomenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10572-34-6 | |

| Record name | 2-Cyclohexyl-4-iodo-3,5-dimethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10572-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cicliomenol [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010572346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cicliomenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cicliomenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.040 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CICLIOMENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GYU56H6EBV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.